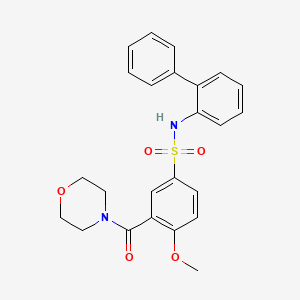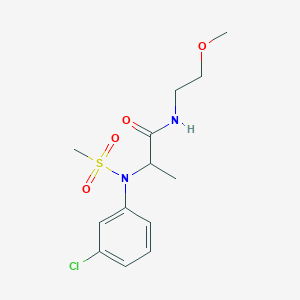![molecular formula C24H31N3O4S B12474867 N-cyclohexyl-2-{[N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B12474867.png)
N-cyclohexyl-2-{[N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEXYL-2-{2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE is a complex organic compound with the molecular formula C24H31N3O4S . This compound is part of the benzamide family, which is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
The synthesis of N-CYCLOHEXYL-2-{2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE typically involves multiple steps. One common synthetic route starts with the reaction of 2,3-dimethylbenzoic acid with methanesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with cyclohexylamine to introduce the cyclohexyl group. The final step involves the acylation of the amine with 2-acetamidobenzoic acid .
Chemical Reactions Analysis
N-CYCLOHEXYL-2-{2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to a sulfonic acid.
Scientific Research Applications
N-CYCLOHEXYL-2-{2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-{2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
N-CYCLOHEXYL-2-{2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE can be compared with other similar compounds, such as:
N-CYCLOHEXYL-2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUOROHEPTANAMIDE: This compound has a similar cyclohexyl group but differs in its fluorinated heptanamide structure.
N-CYCLOHEXYL-N-METHYLCINNAMAMIDE: This compound shares the cyclohexyl group but has a cinnamamide moiety instead of the benzamide structure.
N-CYCLOHEXYL-BENZAMIDE: This compound is structurally simpler, lacking the sulfonamide and acetamido groups present in N-CYCLOHEXYL-2-{2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE.
Properties
Molecular Formula |
C24H31N3O4S |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
N-cyclohexyl-2-[[2-(2,3-dimethyl-N-methylsulfonylanilino)acetyl]amino]benzamide |
InChI |
InChI=1S/C24H31N3O4S/c1-17-10-9-15-22(18(17)2)27(32(3,30)31)16-23(28)26-21-14-8-7-13-20(21)24(29)25-19-11-5-4-6-12-19/h7-10,13-15,19H,4-6,11-12,16H2,1-3H3,(H,25,29)(H,26,28) |
InChI Key |
DIXJSUMMJACWNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-3-chloro-2-hydroxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide](/img/structure/B12474788.png)

![N-(4-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12474809.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide](/img/structure/B12474810.png)
![Methyl 2-[(diphenylphosphoryl)oxy]benzoate](/img/structure/B12474811.png)

![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-chlorobenzamide](/img/structure/B12474814.png)


![1-(4-Methylcyclohexyl)-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B12474832.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12474841.png)
![4-[3-(Diethylcarbamoyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B12474849.png)

![2-Oxo-2-phenylethyl 4-({5-[2-(3-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12474874.png)
